(1S)-1-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine
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Overview
Description
1-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE is a compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 1-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE typically involves multiple steps. One common synthetic route starts with the reaction of 3,4-dichlorobenzyl chloride with thiourea to form 3,4-dichlorobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with ethylamine to produce the target compound .
Chemical Reactions Analysis
1-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antiviral and antibacterial agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
1-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE can be compared with other similar compounds, such as:
5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one: This compound has a similar oxadiazole core but different substituents, leading to variations in its biological activity and applications.
Other oxadiazole derivatives:
Properties
Molecular Formula |
C11H11Cl2N3OS |
---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
(1S)-1-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C11H11Cl2N3OS/c1-6(14)10-15-16-11(17-10)18-5-7-2-3-8(12)9(13)4-7/h2-4,6H,5,14H2,1H3/t6-/m0/s1 |
InChI Key |
KKMKFXQJFZBTKW-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=NN=C(O1)SCC2=CC(=C(C=C2)Cl)Cl)N |
Canonical SMILES |
CC(C1=NN=C(O1)SCC2=CC(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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